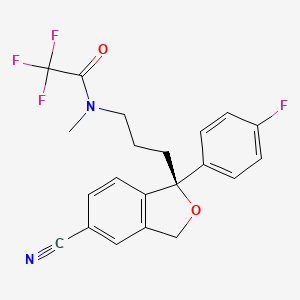

S-(+)-N-Trifluoroacetodesmethyl Citalopram

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Treatment of Major Depressive Disorder

“S-(+)-N-Trifluoroacetodesmethyl Citalopram” is a highly selective serotonin reuptake inhibitor (SSRI). It is primarily used in the treatment of major depressive disorder in adults and adolescents. The medication works by increasing the levels of serotonin in the brain, which can improve mood and reduce symptoms of depression .

Generalized Anxiety Disorder

The compound has been approved for treating generalized anxiety disorder in adults and children aged 7 and older. It helps alleviate the symptoms of anxiety by modulating the serotonergic system in the brain .

Off-Label Uses for Other Psychological Disorders

While not officially approved for these uses, “S-(+)-N-Trifluoroacetodesmethyl Citalopram” is often used off-label to treat conditions such as social anxiety disorder, obsessive-compulsive disorder, panic disorder, posttraumatic stress disorder, and premenstrual dysphoric disorder. Its efficacy in these conditions is attributed to its action on the serotonin system .

Management of Vasomotor Symptoms Associated with Menopause

The compound is also utilized in the management of vasomotor symptoms, such as hot flashes and night sweats, which are commonly associated with menopause. It provides an alternative to hormone replacement therapy for some women .

Synthesis of Analogues for Depression

Research has been conducted on the synthesis of ester analogues of “S-(+)-N-Trifluoroacetodesmethyl Citalopram” that have π-systems in their structures. These analogues aim to test the binding to the phenyl in Phe341 amino acid in the human serotonin transporter, which could lead to new treatments for depression .

Structure-Activity Relationship (SAR) Studies

The compound’s high affinity to the human serotonin transporter (hSERT) has led to extensive SAR studies. These studies help in understanding how structural changes to the molecule affect its activity and can guide the development of more effective and selective SSRIs .

In Vivo Antidepressant Evaluation

In vivo studies have been performed to evaluate the antidepressant effect of the compound’s analogues. These studies are crucial for determining the efficacy and safety of new drugs before they can be considered for clinical use .

Drug Interactions and Adverse Effects

Understanding the potential adverse effects and drug interactions of “S-(+)-N-Trifluoroacetodesmethyl Citalopram” is essential for safe and effective treatment. Healthcare providers must be aware of these factors to direct patient therapy appropriately and ensure patient safety during treatment .

Mecanismo De Acción

Target of Action

S-(+)-N-Trifluoroacetodesmethyl Citalopram, a derivative of citalopram, is presumed to target the serotonin transporter (SERT) . SERT, also known as solute carrier family 6 member 4 (SLC6A4), plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron . This reuptake process is vital for regulating the concentration of serotonin, a neurotransmitter involved in various physiological processes, including mood regulation .

Mode of Action

The compound’s mode of action is believed to involve the inhibition of serotonin reuptake . By binding to SERT, S-(+)-N-Trifluoroacetodesmethyl Citalopram blocks the reabsorption of serotonin into the presynaptic neuron . This action results in an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by S-(+)-N-Trifluoroacetodesmethyl Citalopram is the serotonergic system . By inhibiting the reuptake of serotonin, the compound potentiates serotonergic activity in the central nervous system (CNS) . The downstream effects of this potentiation include mood elevation and alleviation of depressive symptoms, which are commonly associated with increased serotonergic neurotransmission .

Pharmacokinetics

Citalopram is rapidly absorbed with peak plasma concentrations observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . It has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The molecular and cellular effects of S-(+)-N-Trifluoroacetodesmethyl Citalopram’s action are likely to be similar to those of citalopram. These effects include enhanced serotonergic neurotransmission resulting from the inhibition of serotonin reuptake . This enhancement can lead to mood elevation and the alleviation of depressive symptoms .

Action Environment

The action, efficacy, and stability of S-(+)-N-Trifluoroacetodesmethyl Citalopram can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes involved in its metabolism could affect its pharmacokinetics . Additionally, individual genetic variations in the SERT gene could potentially influence the compound’s efficacy .

Propiedades

IUPAC Name |

N-[3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVUSJIHPDCSPS-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652684 |

Source

|

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217697-83-0 |

Source

|

| Record name | N-{3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)